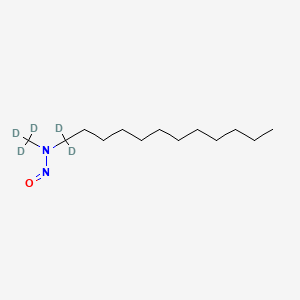
N-Nitroso-N-methyl-N-dodecylamine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-methyl-N-dodecylamine-d5 is a deuterated analog of N-Nitroso-N-methyl-N-dodecylamine, a nitrosamine compound. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences. The deuterated form, this compound, is used in various scientific research applications due to its stable isotope labeling, which aids in analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-N-dodecylamine-d5 typically involves the nitrosation of N-methyl-N-dodecylamine-d5. This process can be carried out by reacting N-methyl-N-dodecylamine-d5 with nitrous acid (HNO2) under acidic conditions. The reaction is generally performed at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N-methyl-N-dodecylamine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso oxides.
Reduction: Formation of N-methyl-N-dodecylamine-d5.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Nitroso-N-methyl-N-dodecylamine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its carcinogenic properties and potential health risks.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of N-Nitroso-N-methyl-N-dodecylamine-d5 involves its metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic effects. The compound primarily targets cellular DNA and proteins, disrupting normal cellular functions and leading to adverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitroso-N-methyl-N-dodecylamine: The non-deuterated form of the compound.
N-Nitroso-N-methyl-N-tetradecylamine: A similar nitrosamine with a longer alkyl chain.
N-Nitrosodimethylamine: A simpler nitrosamine with two methyl groups.
Uniqueness
N-Nitroso-N-methyl-N-dodecylamine-d5 is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The presence of deuterium atoms allows for precise tracking and quantification in mass spectrometry and other analytical techniques, providing valuable insights into the behavior and effects of nitrosamines.
Propriétés
Formule moléculaire |
C13H28N2O |
|---|---|
Poids moléculaire |
233.40 g/mol |
Nom IUPAC |
N-(1,1-dideuteriododecyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3/i2D3,13D2 |
Clé InChI |
QPUKANZXOGADOB-XYIWAQBCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C([2H])([2H])CCCCCCCCCCC)N=O |
SMILES canonique |
CCCCCCCCCCCCN(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



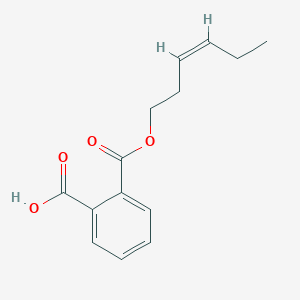

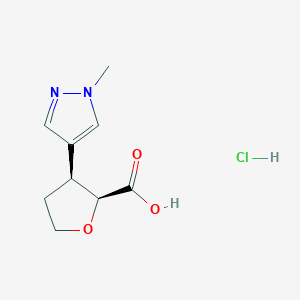
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
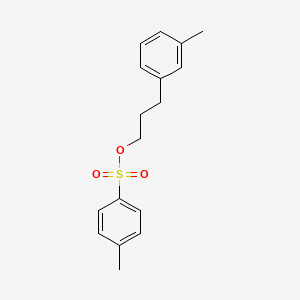
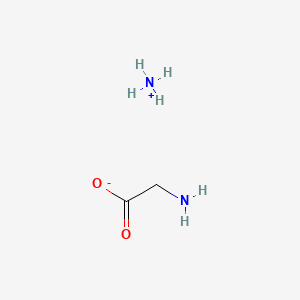
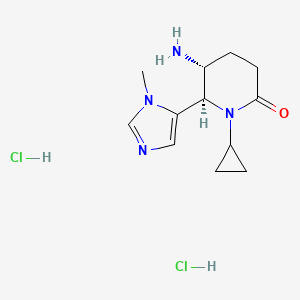
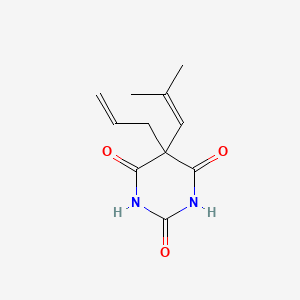
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
